molecular formula C24H38Ba B13810977 bis-(n-Propyltetramethylcyclopentadienyl)barium

bis-(n-Propyltetramethylcyclopentadienyl)barium

Katalognummer: B13810977
Molekulargewicht: 463.9 g/mol
InChI-Schlüssel: SAAKEQOBORNMJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis-(n-Propyltetramethylcyclopentadienyl)barium is an organometallic compound with the molecular formula C24H38Ba. It is known for its unique structure, where barium is coordinated with two n-propyltetramethylcyclopentadienyl ligands. This compound is typically used in research and development, particularly in the fields of materials science and organometallic chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of bis-(n-Propyltetramethylcyclopentadienyl)barium typically involves the reaction of barium metal with n-propyltetramethylcyclopentadiene in the presence of a suitable solvent. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or other suitable methods .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes using larger reaction vessels, optimizing reaction conditions for higher yields, and employing industrial purification techniques such as distillation and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

Bis-(n-Propyltetramethylcyclopentadienyl)barium undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various organic ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .

Major Products

The major products formed from these reactions include barium oxide, barium metal, and substituted organometallic compounds, depending on the specific reaction conditions and reagents used .

Wirkmechanismus

The mechanism of action of bis-(n-Propyltetramethylcyclopentadienyl)barium involves the coordination of the barium ion with the n-propyltetramethylcyclopentadienyl ligands. This coordination stabilizes the barium ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to bis-(n-Propyltetramethylcyclopentadienyl)barium include:

Uniqueness

What sets this compound apart from these similar compounds is its specific ligand structure, which imparts unique chemical and physical properties. This makes it particularly useful in specialized applications such as advanced materials synthesis and catalysis .

Eigenschaften

Molekularformel

C24H38Ba

Molekulargewicht

463.9 g/mol

InChI

InChI=1S/2C12H19.Ba/c2*1-6-7-12-10(4)8(2)9(3)11(12)5;/h2*6-7H2,1-5H3;

InChI-Schlüssel

SAAKEQOBORNMJM-UHFFFAOYSA-N

Kanonische SMILES

CCC[C]1[C]([C]([C]([C]1C)C)C)C.CCC[C]1[C]([C]([C]([C]1C)C)C)C.[Ba]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.